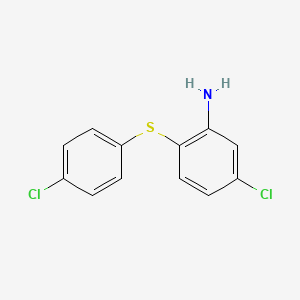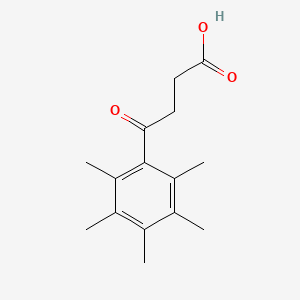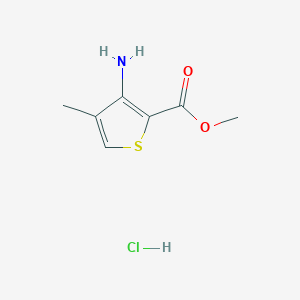
5-Chloro-2-(4-chlorophenyl)sulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chlorophenyl)sulfanylaniline is a chemical compound with the molecular formula C12H9Cl2NS and a molecular weight of 270.18 g/mol . It is also known by other names such as 5-chloro-2-(4-chlorophenylthio)benzenamine .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline consists of a central sulfur atom bonded to an aniline group and a chlorophenyl group .Aplicaciones Científicas De Investigación
Potential Use in Antimicrobial Research
Summary of the Application
Indole derivatives, which are structurally similar to “5-Chloro-2-(4-chlorophenyl)sulfanylaniline”, have been found to possess various biological activities, including antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents.
Methods of Application
The exact methods of application would depend on the specific research context, but typically involve in vitro testing against various types of bacteria or fungi.
Results or Outcomes
While specific results for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related indole derivatives have shown promising results in inhibiting the growth of various microbial species .
Potential Use in Antioxidative Research
Summary of the Application
While specific antioxidative applications for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related compounds have been studied for their antioxidative properties .
Methods of Application
Typically, these studies involve in vitro testing to evaluate the antioxidative potential of the compound.
Results or Outcomes
Again, while specific results for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related compounds have shown antioxidative properties .
Potential Use in Chemical Synthesis
Summary of the Application
“5-Chloro-2-(4-chlorophenyl)sulfanylaniline” could potentially be used in the synthesis of other complex organic compounds. Anilines, which are structurally similar to this compound, are often used as intermediates in the synthesis of a wide range of chemicals .
Methods of Application
The exact methods of application would depend on the specific synthesis pathway being used. This could involve reactions such as nucleophilic substitution, reduction, or palladium-catalyzed amination .
Results or Outcomes
While specific results for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related anilines have been successfully used in the synthesis of various organic compounds .
Potential Use in Pharmaceutical Research
Summary of the Application
While specific pharmaceutical applications for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related compounds have been studied for their potential therapeutic properties .
Methods of Application
Typically, these studies involve in vitro and in vivo testing to evaluate the therapeutic potential of the compound.
Results or Outcomes
Again, while specific results for “5-Chloro-2-(4-chlorophenyl)sulfanylaniline” are not available, related compounds have shown potential therapeutic properties .
Propiedades
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXQVXTJKTHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388605 |
Source


|
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-chlorophenyl)sulfanylaniline | |
CAS RN |
15211-90-2 |
Source


|
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)






![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)
![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)